molecular formula C11H15NO2 B13041795 Methyl 2-amino-2-(2,5-dimethylphenyl)acetate

Methyl 2-amino-2-(2,5-dimethylphenyl)acetate

Cat. No.: B13041795
M. Wt: 193.24 g/mol
InChI Key: LVCIZNYXBRNWRL-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(2,5-dimethylphenyl)acetate is an organic compound with the molecular formula C11H15NO2 It is a derivative of phenylacetic acid and contains both an amino group and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2-(2,5-dimethylphenyl)acetate typically involves the reaction of 2,5-dimethylphenylacetic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction proceeds via esterification, where the carboxylic acid group of the phenylacetic acid reacts with methanol to form the ester. The reaction conditions generally include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used, and the reaction is carried out under controlled temperature and pressure conditions to optimize the esterification process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(2,5-dimethylphenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.

    Substitution: Reagents such as acyl chlorides or anhydrides are used for amide formation.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amides or other substituted products.

Scientific Research Applications

Methyl 2-amino-2-(2,5-dimethylphenyl)acetate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of fine chemicals and as an intermediate in the manufacture of various industrial products.

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(2,5-dimethylphenyl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active phenylacetic acid derivative, which can interact with enzymes and receptors in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-2-(2,6-dimethylphenyl)acetate
  • Methyl 2-amino-2-(3,5-dimethylphenyl)acetate

Uniqueness

Methyl 2-amino-2-(2,5-dimethylphenyl)acetate is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature can result in different pharmacokinetic and pharmacodynamic properties compared to its isomers.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

methyl 2-amino-2-(2,5-dimethylphenyl)acetate

InChI

InChI=1S/C11H15NO2/c1-7-4-5-8(2)9(6-7)10(12)11(13)14-3/h4-6,10H,12H2,1-3H3

InChI Key

LVCIZNYXBRNWRL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C(C(=O)OC)N

Origin of Product

United States

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